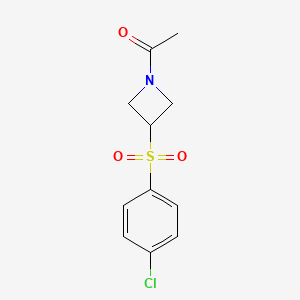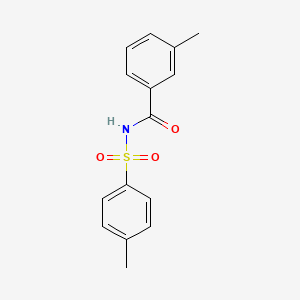
3-甲基-N-甲苯磺酰苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-tosylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methyl group at the third position and a tosyl group attached to the nitrogen atom
科学研究应用
3-methyl-N-tosylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
3-Methyl-N-tosylbenzamide is primarily involved in the synthesis of acyl azide, urea, and iminophosphorane . It serves as a key intermediate in these reactions, contributing to the formation of these compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of acyl azide, 3-methyl-N-phenylbenzamide is converted into 3-methylbenzoyl azide . This transformation involves a reaction with sodium azide, leading to changes in the molecular structure of the compound .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of acyl azide, urea, and iminophosphorane . These compounds are involved in various biochemical processes, suggesting that 3-methyl-N-tosylbenzamide could indirectly influence multiple pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-tosylbenzamide is currently limited. The compound’s solubility, stability, and reactivity suggest that it could be absorbed and distributed in the body to some extent
Result of Action
The action of 3-methyl-N-tosylbenzamide results in the formation of compounds like acyl azide, urea, and iminophosphorane . These compounds have various applications in chemical synthesis and could influence cellular processes in different ways.
Action Environment
The action of 3-methyl-N-tosylbenzamide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals . Understanding these influences is crucial for optimizing the use of 3-methyl-N-tosylbenzamide in chemical reactions.
生化分析
Biochemical Properties
3-methyl-N-tosylbenzamide is involved in several biochemical reactions . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the specific biochemical context . For instance, it can act as a substrate for certain enzymes, or it may bind to proteins to modulate their function .
Cellular Effects
The effects of 3-methyl-N-tosylbenzamide on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of certain signaling pathways, leading to changes in gene expression patterns and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 3-methyl-N-tosylbenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-N-tosylbenzamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-methyl-N-tosylbenzamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-methyl-N-tosylbenzamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
3-methyl-N-tosylbenzamide is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-methyl-N-tosylbenzamide can influence its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-tosylbenzamide typically involves the following steps:
Preparation of 3-methylbenzoic acid: This can be achieved through the Friedel-Crafts alkylation of toluene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 3-methylbenzoyl chloride: The 3-methylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Synthesis of 3-methylbenzamide: The 3-methylbenzoyl chloride is reacted with ammonia or an amine to form 3-methylbenzamide.
Tosylation: Finally, the 3-methylbenzamide is treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine to yield 3-methyl-N-tosylbenzamide.
Industrial Production Methods
Industrial production of 3-methyl-N-tosylbenzamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-methyl-N-tosylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols).
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides.
Reduction: 3-methyl-N-tosylamine.
Oxidation: 3-carboxy-N-tosylbenzamide.
相似化合物的比较
Similar Compounds
N-tosylbenzamide: Lacks the methyl group at the third position.
3-methylbenzamide: Lacks the tosyl group.
N-tosyl-4-methylbenzamide: Has the methyl group at the fourth position instead of the third.
Uniqueness
3-methyl-N-tosylbenzamide is unique due to the presence of both the methyl and tosyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
属性
IUPAC Name |
3-methyl-N-(4-methylphenyl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-6-8-14(9-7-11)20(18,19)16-15(17)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGBACUPNNDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
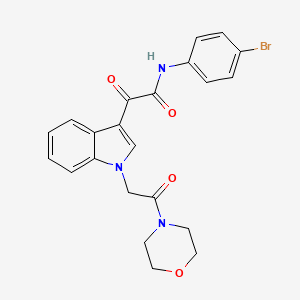
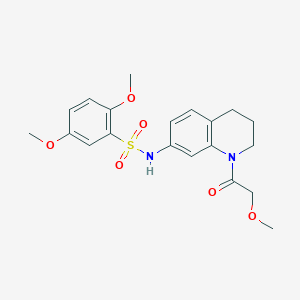
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2541389.png)
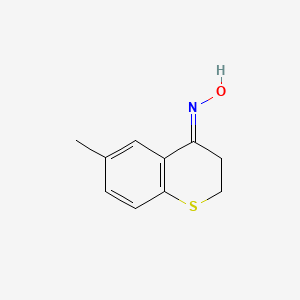
![2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2541392.png)
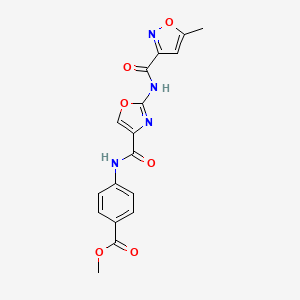
![N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2541394.png)
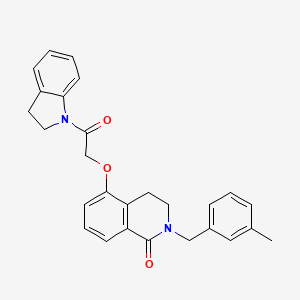
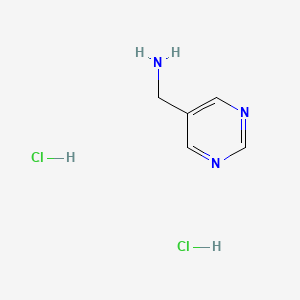
![N-(3,5-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2541400.png)
![N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2541401.png)
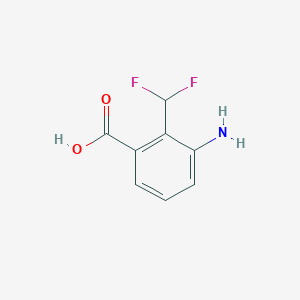
![5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2541406.png)
